1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines a hydroxycyclohexyl group with a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of the hydroxycyclohexyl precursor. This precursor is then reacted with various reagents to form the final compound. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclohexanone derivatives and urea under acidic or basic conditions to form the tetrahydropyrimidine ring.
Nitrile Formation: Introduction of the nitrile group through reactions with cyanogen bromide or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous-flow processes. These methods often employ catalysts and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as lipases, has also been explored for more sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halides, esters.
Scientific Research Applications
1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
2-Hydroxycyclohexyl-6′-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with antioxidant properties.
1,3,5-Triazine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 1-(2-Hydroxycyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(2-hydroxycyclohexyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N3O3/c12-5-7-6-14(11(17)13-10(7)16)8-3-1-2-4-9(8)15/h6,8-9,15H,1-4H2,(H,13,16,17) |
InChI Key |
FOPMPJKNCBKXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C=C(C(=O)NC2=O)C#N)O |
Origin of Product |
United States |
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